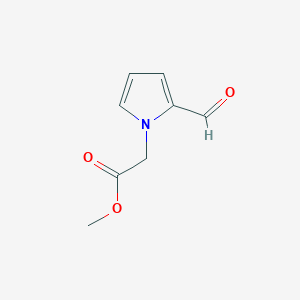

methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

CAS No.: 148191-80-4

Cat. No.: VC2782870

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148191-80-4 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | methyl 2-(2-formylpyrrol-1-yl)acetate |

| Standard InChI | InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 |

| Standard InChI Key | FYYGHNZTBNVHGP-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=CC=C1C=O |

| Canonical SMILES | COC(=O)CN1C=CC=C1C=O |

Introduction

Basic Identification and Properties

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a pyrrole derivative characterized by a formyl group at the 2-position of the pyrrole ring and a methyl acetate group attached to the nitrogen atom. The compound's key identification parameters are summarized in Table 1.

Table 1: Basic Identification Parameters of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

| Parameter | Value |

|---|---|

| Chemical Name | Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate |

| CAS Number | 148191-80-4 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| InChI | 1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 |

| InChIKey | FYYGHNZTBNVHGP-UHFFFAOYSA-N |

| Physical Form | Liquid |

The structure contains a pyrrole core with a formyl (CHO) group at the 2-position, creating an aldehyde functionality that makes this compound particularly reactive and useful for further synthetic transformations . The methyl acetate moiety is attached to the nitrogen atom of the pyrrole ring, providing an ester group that offers additional opportunities for chemical modifications.

Synthesis Methods

Alkylation of 2-Formylpyrrole

One of the most straightforward methods for synthesizing methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate involves the alkylation of 2-formylpyrrole with methyl bromoacetate under basic conditions. This reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the alkyl halide, displacing the bromide ion .

The reaction can be represented as:

2-formylpyrrole + methyl bromoacetate → methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

This methodology has been described in research focusing on the development of pyrrole-based enaminones as building blocks for the synthesis of other heterocyclic compounds .

One-Pot Conversion from D-Ribose and Amino Acids

A more recent and sustainable approach involves the one-pot conversion of D-ribose with amino acid methyl esters to produce pyrrole-2-carbaldehydes, including methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate .

The reaction proceeds under pressurized conditions (2.5 atm) at 80°C, providing reasonable yields (32-63%). This method represents a significant improvement over previous approaches, which often resulted in lower yields due to the formation of tar by-products .

Table 2: Reaction Conditions for One-Pot Synthesis

| Parameter | Condition |

|---|---|

| Temperature | 80°C |

| Pressure | 2.5 atm |

| Solvent | DMSO |

| Catalyst | Oxalic acid |

| Reaction Time | 30 minutes |

| Yield Range | 32-63% |

Structural Characterization

Spectroscopic Analysis

While the search results don't provide direct spectroscopic data specifically for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, we can infer some characteristics from related compounds.

For similar pyrrole-based compounds with formyl groups, the aldehyde proton typically appears in the ¹H NMR spectrum at approximately 9.5-9.6 ppm, indicative of the deshielded environment of the formyl hydrogen . The methyl group of the ester typically resonates around 3.7-3.8 ppm, while the methylene group between the nitrogen and the ester carbonyl would appear around 4.5-5.0 ppm.

In the ¹³C NMR spectrum, the aldehyde carbon would be expected to resonate at approximately 179-180 ppm, and the ester carbonyl carbon at around 167-168 ppm .

Chemical Reactivity

The compound exhibits dual reactivity due to the presence of both an aldehyde group and an ester functionality:

-

The formyl group at the 2-position of the pyrrole can undergo typical aldehyde reactions including:

-

Condensation reactions with amines

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Wittig reactions

-

-

The ester group provides opportunities for:

-

Hydrolysis to the corresponding acid

-

Transesterification

-

Reduction to alcohols

-

Amidation reactions

-

This dual reactivity makes methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate a valuable building block in organic synthesis .

Applications in Organic Synthesis

As a Platform Chemical

Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate serves as a versatile platform chemical for the synthesis of various heterocyclic compounds with potential biological activities . The compound's structure allows for selective transformations at either the formyl or ester groups, enabling the construction of diverse molecular architectures.

Synthesis of Pyrrole-Fused Heterocycles

One of the most significant applications of this compound is in the synthesis of pyrrole-fused heterocyclic systems, particularly pyrrolo-piperazinones. These structures are of considerable interest in drug discovery due to their diverse biological activities .

The formyl group at the 2-position of the pyrrole ring can undergo reductive amination with various amines, followed by intramolecular cyclization involving the ester group to form lactams. This process has been utilized to create pyrrole-fused piperazin-2-one scaffolds, which serve as important structural motifs in medicinal chemistry .

Synthesis of Enaminones

Another important application involves the conversion of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate into pyrrole-based enaminones through reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA). These enaminones serve as versatile building blocks for the construction of various nitrogen-containing heterocycles .

The reaction typically proceeds via condensation of the aldehyde group with the dimethylamine component of DMFDMA, resulting in the formation of an enaminone structure that can undergo further transformations to create complex heterocyclic systems .

Related Compounds and Structural Analogues

Several structural analogues of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate have been reported, each with unique properties and applications.

Table 3: Structural Analogues of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | 70582-73-9 | C₉H₁₁NO₃ | 181.19 |

| Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | 45082640 | C₉H₁₃NO₂ | 167.20 |

| Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate | 60026-29-1 | C₉H₁₁NO₃ | 181.19 |

These analogues differ in either the ester alkyl group (methyl vs. ethyl), the substitution pattern on the pyrrole ring (formyl vs. ethyl), or the presence of additional substituents on the connecting methylene group. Each variant offers unique reactivity patterns and potential applications in synthetic chemistry .

Physical Properties

The physical properties of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate are important for handling and processing considerations in synthetic applications.

While specific data for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is limited in the search results, we can compare with the closely related compound ethyl (2-formyl-1H-pyrrol-1-yl)acetate to estimate some properties:

Table 4: Estimated Physical Properties Based on Structural Analogues

Commercial preparations of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate typically have a purity of 95% and are stored at room temperature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume